Cas no 448214-24-2 (ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate)
ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate
- SR-01000420571
- SR-01000420571-1
- ethyl 5-(4-methyl-N-(phenoxycarbonyl)phenylsulfonamido)-2-phenylbenzofuran-3-carboxylate
- Oprea1_443008
- AKOS001600928
- ETHYL 5-[N-(PHENOXYCARBONYL)4-METHYLBENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
- ethyl 5-[(4-methylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate
- F0808-2568
- 448214-24-2
- ethyl 5-[[(4-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
-
- Inchi: 1S/C31H25NO7S/c1-3-37-30(33)28-26-20-23(16-19-27(26)39-29(28)22-10-6-4-7-11-22)32(31(34)38-24-12-8-5-9-13-24)40(35,36)25-17-14-21(2)15-18-25/h4-20H,3H2,1-2H3
- InChI Key: FCCXVJGMOBFOQE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N(C(=O)OC1C=CC=CC=1)C1C=CC2=C(C=1)C(C(=O)OCC)=C(C1C=CC=CC=1)O2)(=O)=O
Computed Properties
- Exact Mass: 555.13517331g/mol
- Monoisotopic Mass: 555.13517331g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 961
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 112Ų
ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0808-2568-2μmol |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-5μmol |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-10μmol |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-20μmol |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-1mg |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-2mg |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-3mg |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-4mg |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-5mg |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0808-2568-10mg |
ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-24-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate
Ethyl 5-N-(Phenoxycarbonyl)4-Methylbenzenesulfonamido-2-Phenyl-1-Benzofuran-3-Carboxylate (CAS No. 448214-24-2)
Ethyl 5-N-(Phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 448214-24-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds potential for various therapeutic applications, particularly in the areas of anti-inflammatory and anticancer treatments.
The molecular formula of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate is C30H26N2O7S, and its molecular weight is approximately 566.60 g/mol. The compound features a benzofuran core, which is a common scaffold in many bioactive molecules due to its ability to modulate various biological processes. The presence of the phenoxycarbonyl and benzenesulfonamido groups adds to its complexity and contributes to its unique pharmacological properties.
Recent studies have highlighted the anti-inflammatory potential of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate has also demonstrated significant anticancer activity. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate has been extensively studied to assess its suitability for therapeutic use. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a viable candidate for further clinical development. However, ongoing studies are necessary to fully understand its behavior in vivo and to optimize its formulation for maximum efficacy and safety.
In terms of synthesis, ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate can be prepared through a multi-step process involving the condensation of appropriate starting materials. The synthesis typically involves the formation of the benzofuran core followed by the introduction of the phenoxycarbonyl and benzenesulfonamido functionalities. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its potential commercialization.
The safety profile of ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate has been evaluated through various toxicity studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a safe option for further clinical trials. However, as with any new drug candidate, comprehensive safety assessments will be required to ensure its long-term safety in human use.
In conclusion, ethyl 5-N-(phenoxycarbonyl)4-methylbenzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 448214-24-2) is a promising compound with significant potential in both anti-inflammatory and anticancer therapies. Its unique molecular structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its therapeutic applications, this compound may play a crucial role in advancing the treatment options for various diseases.
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